molecular formula C11H9BrF3NO B7937245 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide

Cat. No.: B7937245
M. Wt: 308.09 g/mol
InChI Key: YKGWLMJDILVPBU-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom, a cyclopropyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide typically involves multiple steps:

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Trifluoromethylation: The trifluoromethyl group is typically introduced using a reagent like trifluoromethyl iodide or a trifluoromethylating agent under appropriate conditions.

    Amidation: The final step involves the formation of the benzamide by reacting the substituted benzoyl chloride with cyclopropylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Electrophilic Substitution: The benzene ring can undergo further substitution reactions.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.

Scientific Research Applications

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions of trifluoromethylated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the cyclopropyl group can influence its overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-cyclopropylbenzamide: Lacks the trifluoromethyl group, which may result in different biological activity and chemical properties.

    2-Bromo-5-(trifluoromethyl)benzamide: Lacks the cyclopropyl group, which can affect its conformational flexibility and reactivity.

    N-cyclopropyl-5-(trifluoromethyl)benzamide: Lacks the bromine atom, which can influence its reactivity in substitution reactions.

Uniqueness

2-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide is unique due to the combination of the bromine atom, cyclopropyl group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-N-cyclopropyl-5-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF3NO/c12-9-4-1-6(11(13,14)15)5-8(9)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGWLMJDILVPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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